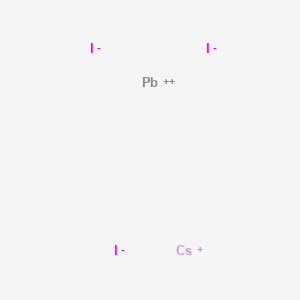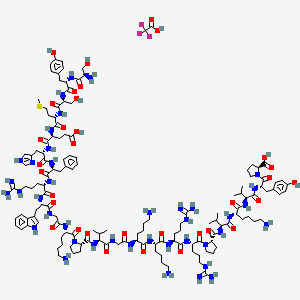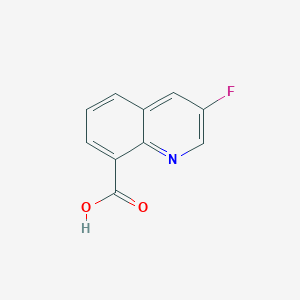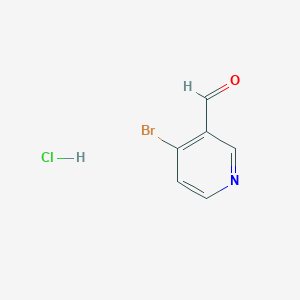
ginsenoside F5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside F5 is a compound isolated from the flower buds of Panax ginseng, a plant species known for its medicinal properties. The isolation, purification, and quantification of this compound have been achieved through advanced chromatographic techniques, specifically reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, along with its isomeric compound F3, was found in significant quantities within the flower buds, indicating a new source for obtaining these compounds. The structures of this compound and F3 were characterized using nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS), confirming their identities and providing a basis for further study of their properties and potential applications .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, the related ginsenosides and their derivatives have been synthesized through enzyme reactions and chemical modifications. For example, ginsenoside M1 and its novel mono-esters were synthesized from known ginsenosides isolated from Panax ginseng using a green synthetic strategy. This process involved extensive NMR and mass spectroscopic analyses to elucidate the structures of the synthesized compounds . Although this information does not pertain directly to this compound, it provides insight into the general methods that could be applied to synthesize and modify ginsenosides for research and therapeutic purposes.
Molecular Structure Analysis
The molecular structure of this compound was determined through NMR and HRESIMS techniques. These methods are crucial for identifying the specific arrangement of atoms within the molecule and for confirming the presence of particular functional groups. The structure elucidation of ginsenosides is essential for understanding their biological activity and for the development of ginsenoside-based pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving ginsenosides typically include their interactions with biological targets. For instance, ginsenosides have been shown to interact with proteins in brain tissues, as identified using mass spectrometry-based drug affinity responsive target stability (DARTS) and cellular thermal shift assay (CETSA) techniques. These interactions can lead to modulation of enzyme activities, as seen with adenylate kinase 5 (AK5), which was identified as a target protein of ginsenosides . Although these findings do not directly discuss this compound, they provide a context for how ginsenosides may engage in chemical reactions within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, stability, and bioavailability, are important for its potential therapeutic applications. While the specific properties of this compound are not detailed in the provided papers, related research on ginsenoside Rg5, a compound with similar structural features, has been developed into nanoparticles to improve its solubility, stability, and targeted delivery for cancer therapy. These nanoparticles exhibited favorable stability and drug loading, which are critical parameters for the successful application of ginsenoside-based treatments .
科学的研究の応用
Anticancer Properties
Ginsenoside F5, a compound derived from ginseng, has shown promise in cancer research. One study found that Ginsenoside F2, closely related to F5, induces apoptosis in breast cancer stem cells by activating the intrinsic apoptotic pathway and mitochondrial dysfunction. This study suggests potential in using similar compounds like F5 for cancer treatment (Mai et al., 2012). Another study reported the anti-proliferative effect of ginsenosides on human prostate cancer cells, highlighting their potential in cancer therapy (Liu, Xu, & Che, 2000).
Neuroprotective Effects
Ginsenosides have also been studied for their neuroprotective properties. Research on Huntington's disease found that certain ginsenosides can protect striatal neurons from glutamate-induced apoptosis, suggesting a therapeutic potential for neurodegenerative disorders (Wu et al., 2009).
Cardiovascular Benefits
Several studies have focused on the cardiovascular benefits of ginsenosides. They have been found to exert positive effects on heart disease through properties like antioxidation, improved lipid profiles, and vasomotor regulation (Lee & Kim, 2014); (Sun, Liu, & Chen, 2016). This suggests that compounds like F5 could play a role in managing cardiovascular diseases.
Antidepressant Effects
Research on ginsenosides Rg5 and Rb1, closely related to F5, indicates potential antidepressant effects. These compounds may influence the central nervous system and are involved in pathways related to depression (Xu et al., 2017); (Wang et al., 2017).
作用機序
Target of Action
Ginsenosides, including Ginsenoside F5, are known to target cancer cells . They interact with these cells and modify their fundamental hallmarks, which include high metabolic activity, mitochondrial dysfunction, and resistance to cell death . This interaction affects the tissue structure, function, and metabolism of tumor cells and their internal and external environment .
Mode of Action
Ginsenosides are amphiphilic and may interact with and change the properties of cell membranes . When ginsenosides enter the gastrointestinal tract, they can interact with the gut microbiota . This interaction with the gut microbiota may represent a potential mechanism for the therapeutic effects of ginsenosides .
Biochemical Pathways
The biosynthetic pathways of ginsenosides comprise more than 20 steps of continuous enzymatic reactions . Key enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), squalene epoxidase (SQE), dammarenediol-II synthase (DS), β -amyrin synthase (AS), cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT) are involved .
Pharmacokinetics
It is known that ginsenosides have inherently low absorption rates . This low bioavailability is one of the major hurdles that need to be overcome to advance its use in clinical settings .
Result of Action
The result of this compound’s action is primarily seen in its potential anti-cancer effects . By modifying the fundamental hallmarks of tumor cells, this compound may enable tumor cells to proliferate, invade and avoid apoptosis .
Action Environment
The action of this compound is influenced by the environment in the gastrointestinal tract. The gut microbiota plays a significant role in the therapeutic effects of ginsenosides . Therefore, factors that influence the gut microbiota, such as diet and other environmental factors, could potentially influence the action, efficacy, and stability of this compound .
Safety and Hazards
将来の方向性
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . This opens up new avenues for the potential application of Ginsenoside as a therapeutic drug for various ailments .
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35+,36-,38+,39+,40+,41-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQPASKWCJCPI-DOGUGFTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)


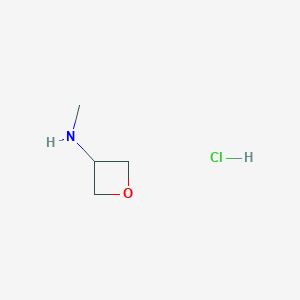
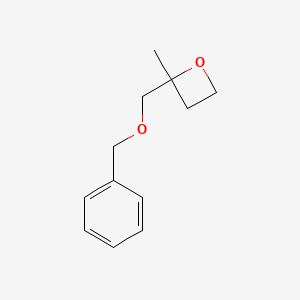

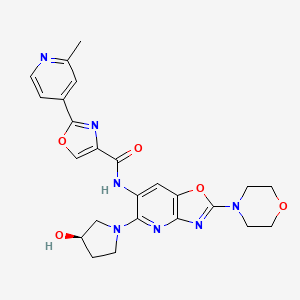
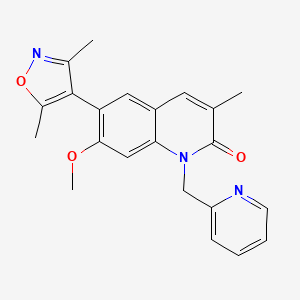
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
